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Parameter Value Context / Note

Bioavailability 55% For the active metabolite, R406 [1] [2].

Protein Binding 98% R406 is highly bound to human plasma
proteins [1] [2].

Elimination Half-life 15 hours Applies to the active metabolite R406 [1]
[2].

Apparent Volume of
Distribution

256 L For R406, indicating extensive tissue
distribution [2].

Clearance 300 mL/min Applies to the active metabolite R406 [2].

Route of Elimination Feces (~80%), Urine

(~20%) [1] [2]
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Molecule Role in Fostamatinib Metabolism
Interaction
Type

Alkaline Phosphatase
(Intestinal)

Converts the prodrug (fostamatinib) to its active

moiety, R406, in the gastrointestinal tract [3] [4].

Activation

CYP3A4 Primary enzyme for the oxidative metabolism (Phase I)

of R406 [3] [1] [2].

Metabolism

UGT1A9 Primary enzyme for the glucuronidation (Phase II) of

R406 [3] [2].

Metabolism

Breast Cancer Resistance
Protein (BCRP)

Strongly inhibited by both fostamatinib and R406;

major cause of drug-drug interactions [3] [5].

Inhibition

UGT1A1 Inhibited by R406, which can lead to elevated levels of

unconjugated bilirubin [6] [7].

Inhibition

The following diagram illustrates the sequential metabolism and key interaction points of fostamatinib:
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Detailed Experimental Methodologies

The key findings on fostamatinib metabolism are supported by specific in vitro and clinical studies.

In Vitro Hydrolysis and Metabolic Stability

This methodology details how the conversion of the prodrug and the subsequent metabolism of R406 were

characterized [4].

Objective: To demonstrate the rapid hydrolysis of fostamatinib to R406 and to identify the enzymes

responsible for R406's metabolism.
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Materials:
Human intestinal microsomes (as a source of alkaline phosphatase) [4].
Human hepatic microsomes with NADPH cofactor [4].

Specific chemical inhibitors for various cytochrome P450 enzymes [4].
Recombinant UGT enzymes [4].

Methods:
Prodrug Hydrolysis: Fostamatinib was incubated with human intestinal microsomes. The

formation of R406 was monitored over time (e.g., 15 minutes) using validated UV detection,
confirming near-complete conversion [4].

Metabolic Stability of R406: R406 was incubated with NADPH-fortified human hepatic
microsomes. The decline in the R406 peak area was tracked to determine its half-life (in vitro
t₁/₂ of ~24 minutes) [4].
Metabolite Identification: The major oxidative metabolite from the hepatic microsome

incubation was identified using Liquid Chromatography-Mass Spectrometry (LC-MS). Its
structure was confirmed by co-elution with a synthetically prepared authentic standard (M1,

para-O-demethylated R406) [4].
Enzyme Phenotyping: The metabolism of R406 was studied in the presence of specific

chemical inhibitors (e.g., ketoconazole for CYP3A4) and with a panel of recombinant human
UGT enzymes to pinpoint CYP3A4 and UGT1A9 as the primary metabolic enzymes [4].

Clinical Drug-Drug Interaction (DDI) Study with Statins

This clinical protocol assessed the real-world impact of fostamatinib's inhibition of drug transporters [5].

Objective: To evaluate the effect of steady-state fostamatinib on the pharmacokinetics of

rosuvastatin (a BCRP substrate) and simvastatin (a CYP3A4 substrate) in healthy human subjects
[5].

Study Design: An open-label, fixed-sequence, two-period study [5].
Group A: Received a single dose of rosuvastatin 20 mg in period 1, then rosuvastatin 20 mg

plus fostamatinib 100 mg twice daily in period 2.
Group B: Received a single dose of simvastatin 40 mg in period 1, then simvastatin 40 mg plus

fostamatinib 100 mg twice daily in period 2.
Key Measurements:

Serial blood samples were collected after statin dosing in both periods to determine the Area
Under the Curve (AUC) and maximum plasma concentration (Cmax) [5].

The geometric mean ratio (GMR) and 90% confidence interval (CI) for AUC and Cmax
(with/without fostamatinib) were calculated [5].

Results & Conclusion:
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Rosuvastatin: AUC increased by 96% (90% CI: 78-115) and Cmax by 88% (90% CI: 69-110),

primarily due to BCRP inhibition in the intestine, reducing efflux and increasing absorption [5].
Simvastatin acid (active metabolite): AUC increased by 74% (90% CI: 50-102) and Cmax by

83% (90% CI: 57-113), indicating that fostamatinib/R406 also inhibits CYP3A4, impacting the
metabolism of sensitive substrates [5].

Implications for Drug Development and Therapy

Understanding this metabolic profile is critical for managing patients and designing clinical trials.

Managing Drug-Drug Interactions: Coadministration of fostamatinib with substrates of BCRP (e.g.,
rosuvastatin) or CYP3A4 (e.g., simvastatin) requires careful monitoring and potentially dose

adjustment of the co-administered drug [3] [5]. The product label advises great attention to
interactions with statins [3].

Dosing in Special Populations: No dose adjustment is recommended for patients with renal
impairment or mild-to-moderate hepatic impairment. However, fostamatinib is not recommended in

patients with severe hepatic impairment [7] [8].
Pharmacogenomic Considerations: Inhibition of UGT1A1 by R406 may lead to isolated elevations

in unconjugated bilirubin, particularly in patients with Gilbert's syndrome (UGT1A1 polymorphism).
This is considered a benign finding, but frequent monitoring is advised [7] [8].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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